molecular formula C25H24N4O2S B11424464 3-amino-6-benzyl-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-benzyl-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11424464
M. Wt: 444.6 g/mol
InChI Key: PMAJJWRGHROGIS-UHFFFAOYSA-N
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Description

3-Amino-6-benzyl-N-(3-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a thieno[2,3-b]naphthyridine core, which is a fused ring system containing sulfur and nitrogen atoms. The presence of amino, benzyl, and methoxyphenyl groups further adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-benzyl-N-(3-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-benzyl-N-(3-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

3-Amino-6-benzyl-N-(3-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-6-benzyl-N-(3-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-amino-6-benzyl-N-(3-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide lies in its specific combination of functional groups and ring systems. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

3-amino-6-benzyl-N-(3-methoxyphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C25H24N4O2S/c1-31-19-9-5-8-18(13-19)27-24(30)23-22(26)20-12-17-15-29(14-16-6-3-2-4-7-16)11-10-21(17)28-25(20)32-23/h2-9,12-13H,10-11,14-15,26H2,1H3,(H,27,30)

InChI Key

PMAJJWRGHROGIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)CC5=CC=CC=C5)N

Origin of Product

United States

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